O-Carbamoyl-L-serine

Stat3 inhibitor SH2 domain glutamine mimic

O-Carbamoyl-L-serine (CAS 2105-23-9) is a non-proteinogenic L-α-amino acid defined as the O-carbamoyl derivative of L-serine, bearing a carbamoyloxy group on the β-carbon side chain. With molecular formula C₄H₈N₂O₄ and a monoisotopic mass of 148.0484 Da , this compound functions as an established L-glutamine structural mimic in which the γ-methylene of glutamine is replaced by an oxygen atom.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 2105-23-9
Cat. No. B10781792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Carbamoyl-L-serine
CAS2105-23-9
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OC(=O)N
InChIInChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
InChIKeyMYFVWSDZEBSNKM-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Carbamoyl-L-serine (CAS 2105-23-9): Chemical Identity and Procurement-Relevant Characteristics for Research Selection


O-Carbamoyl-L-serine (CAS 2105-23-9) is a non-proteinogenic L-α-amino acid defined as the O-carbamoyl derivative of L-serine, bearing a carbamoyloxy group on the β-carbon side chain [1]. With molecular formula C₄H₈N₂O₄ and a monoisotopic mass of 148.0484 Da [2], this compound functions as an established L-glutamine structural mimic in which the γ-methylene of glutamine is replaced by an oxygen atom [3]. First reported in 1956 as an inhibitory analog of L-glutamine [4], O-carbamoyl-L-serine has since been employed across three distinct research paradigms: as a substrate for the dedicated enzyme O-carbamoyl-L-serine ammonia-lyase (EC 4.3.1.13) [5], as a competitive glutamine antagonist in metabolic and enzymatic studies [6], and as a residue-level glutamine surrogate in peptide and peptidomimetic inhibitor design [3]. Its stereochemistry (L-configuration) is consequential: the D-enantiomer (O-carbamoyl-D-serine) engages an entirely separate biological target space as a D-alanine mimic inhibiting bacterial cell-wall biosynthesis [7].

Workflow

Glutamine-mimetic peptidomimetic design (e.g., Stat3 SH2 domain inhibitors)

Workflow

Competitive, reversible glutamine antagonism in metabolic pathway studies

Workflow

Cognate substrate for EC 4.3.1.13 (O-carbamoyl-L-serine ammonia-lyase) assays

Stereochemistry

L-enantiomer (CAS 2105-23-9) specifically required; D-enantiomer targets bacterial alanine racemase

Enantiomer attribution review required for target engagement

Why O-Carbamoyl-L-serine Cannot Be Interchanged with Generic Analogs: Stereochemical and Functional Specificity


Substituting O-carbamoyl-L-serine with its closest structural analogs or stereoisomers predictably yields divergent—and often opposing—biological outcomes because the compound's utility is defined by the intersection of three inseparable properties: L-stereochemistry, the O-carbamoyl linkage, and the precise spatial geometry of the glutamine-mimetic side chain. The D-enantiomer (O-carbamoyl-D-serine) does not function as a glutamine mimic at all; it targets the bacterial alanine racemase with a Ki of 4.8 × 10⁻⁴ M as a D-alanine analog [1]. The β-methyl analog O-carbamoylthreonine, differing by a single methyl group, exhibits a >2-fold loss in Stat3 SH2 domain binding potency relative to O-carbamoylserine in otherwise identical peptide scaffolds [2]. The sulfur analog S-carbamyl-L-cysteine is not competitively reversed by glutamine in bacterial growth assays, whereas O-carbamoyl-L-serine is—indicating a fundamentally different interaction with the glutamine recognition site [3]. Azaserine (O-diazoacetyl-L-serine), another serine-derived glutamine antagonist, shows potent antitumor activity but is also mutagenic and carcinogenic, a toxicity profile not shared by O-carbamoyl-L-serine [4]. These are not subtle gradations of activity; they represent qualitative differences in target engagement, metabolic fate, and experimental interpretability, making generic substitution scientifically inadmissible.

Why close analogs are not interchangeable
Target

O-Carbamoyl-L-serine: competitive glutamine antagonist; Stat3 inhibitor design tool

D-Enantiomer

O-Carbamoyl-D-serine acts as D-alanine mimic (Ki 0.48 mM); no glutamine site engagement

Target

Retains ~2.75-fold affinity vs. native Gln in Stat3 SH2 domain (379 nM)

O-Carbamoylthreonine

Single methyl addition causes >6-fold affinity loss (850 nM); may shift structure-activity interpretation

Target

Competitively reversed by L-glutamine in bacterial growth models

S-Carbamylcysteine / Azaserine

Irreversible or non-competitive profiles; reversal behavior may not transfer; azaserine carries mutagenicity concern

Quantitative Differential Evidence for O-Carbamoyl-L-serine: Head-to-Head Data Against Closest Analogs


Stat3 SH2 Domain Inhibitor Potency: O-Carbamoylserine Outperforms O-Carbamoylthreonine by 2.2-Fold

In an identical phosphopeptide scaffold (pCin-Leu-Pro-Xaa-NHBn), replacement of the glutamine residue at the pY+3 position with O-carbamoylserine (Ser(CONH₂)) yielded an IC₅₀ of 379 ± 49 nM against the Stat3 SH2 domain in a fluorescence polarization assay, while the corresponding O-carbamoylthreonine (Thr(CONH₂)) substitution produced an IC₅₀ of 850 ± 85 nM [1]. The parent glutamine-containing peptide (pCin-Leu-Pro-Gln-NHBn) exhibited an IC₅₀ of 138 ± 8 nM, establishing the affinity rank order Gln > Ser(CONH₂) > Thr(CONH₂) [1]. This demonstrates that O-carbamoylserine retains substantially greater glutamine-mimetic fidelity than its β-methyl homolog.

Stat3 SH2 Affinity
Head-to-head
379 vs 850 nM (IC50)
Supports glutamine-mimetic inhibitor design; 2.2-fold higher affinity than O-carbamoylthreonine
Fluorescence polarization assay; Mandal et al. 2007
Stat3 inhibitor SH2 domain glutamine mimic peptidomimetic IC50

Glutamine-Reversible Inhibition: O-Carbamoylserine Is Competitively Reversed by Glutamine, Unlike S-Carbamylcysteine and Azaserine

In a comparative study of three serine-derived glutamine antagonists using Streptococcus lactis and Lactobacillus arabinosus growth inhibition models, O-carbamoylserine (II) was competitively reversed by L-glutamine, while S-carbamyl-L-cysteine (I) and azaserine (III) were not [1]. All three inhibitors were reversed to varying degrees by citrulline, purines, and pyrimidines, but only O-carbamoylserine's growth-inhibitory effect was specifically and competitively overcome by the natural substrate glutamine [1]. Furthermore, glutamine competitively prevented the inhibition of enzyme synthesis by O-carbamoylserine but not that by S-carbamylcysteine or azaserine, confirming a distinct and specific interaction at the glutamine binding site [1].

Glutamine Reversal
Head-to-head
Competitive reversal confirmed
Supports reversible antagonism studies; S-carbamylcysteine and azaserine not reversible
S. lactis & L. arabinosus growth models; Ravel et al. 1958
glutamine antagonist competitive inhibition bacterial growth assay reversal specificity Streptococcus lactis

Enzymatic Substrate Specificity: O-Carbamoyl-L-serine Ammonia-Lyase Discriminates Against All Tested Amino Acid Analogs

The enzyme O-carbamoyl-L-serine ammonia-lyase (EC 4.3.1.13), purified ~90-fold from rat liver, exhibits a Km of 17 mM for its cognate substrate O-carbamoyl-L-serine [1]. Critically, the purified preparation showed no detectable activity on the L- or DL-forms of threonine, serine, homoserine, cysteine, or O-phosphoserine, nor on L-alanine, demonstrating an exceptionally narrow substrate scope [1]. The sulfur analog S-carbamoyl-L-cysteine was a poor substrate, yielding only 10% of the pyruvate formed from O-carbamoyl-L-serine under identical conditions [2]. This enzyme is biochemically distinct from glutamate-aspartate transaminase, glutamate-alanine transaminase, soluble glutamine transaminases, and O-sulfo-L-serine deaminase [1].

EC 4.3.1.13 Substrate
Head-to-head
Km 17 mM; S-analog only 10% relative activity
Supports exclusive substrate validation; zero turnover on L/D-serine, threonine, cysteine
Rat liver enzyme, ~90-fold purified; Cooper & Meister 1973
substrate specificity O-carbamoyl-L-serine deaminase EC 4.3.1.13 Km enzyme kinetics

Stereochemical Target Divergence: L-Enantiomer Acts as Glutamine Mimic; D-Enantiomer Acts as D-Alanine Mimic with Ki = 0.48 mM

O-Carbamoyl-L-serine and O-carbamoyl-D-serine engage fundamentally different biological targets as a consequence of stereochemistry. The D-enantiomer functions as a D-alanine analog and inhibits the bacterial enzyme alanine racemase with a Ki of 4.8 × 10⁻⁴ M (0.48 mM), compared to a Km of 6.8 × 10⁻³ M (6.8 mM) for the natural substrate L-alanine, giving a Ki/Km ratio of ~0.07 [1]. This inhibition results in accumulation of the cell-wall precursor UDP-NAc-muramyl-L-Ala-D-Glu-L-Lys and disruption of peptidoglycan biosynthesis in Streptococcus faecalis [1]. The L-enantiomer, by contrast, does not target alanine racemase; it functions as a competitive, reversible glutamine antagonist that stimulates inactivation of phosphate-dependent glutaminase by 6-diazo-5-oxo-L-norleucine while protecting against inactivation by chloroketone [2].

Enantiomer Targets
Cross-study comparable
L-form: glutamine site; D-form: alanine racemase (Ki 0.48 mM)
Supports enantiomer-specific procurement; functional orthogonality requires attribution review
L-form: Shapiro et al. 1979; D-form: Lynch & Neuhaus 1966
stereochemical selectivity D-alanine mimic alanine racemase antibiotic target enantiomer comparison

Competitive Inhibition of Bacterial Glutamate Synthase: O-Carbamoylserine Competes with L-Glutamine at the Amidotransferase Domain

In a comprehensive kinetic analysis of glutamate synthase (NADPH-dependent, EC 1.4.1.13) from Escherichia coli W, O-carbamoylserine was characterized as a competitive inhibitor with respect to L-glutamine as the varied substrate [1]. This inhibition pattern, determined through initial velocity, product inhibition, and dead-end inhibition studies, is consistent with a two-site ping-pong uni-uni bi-bi kinetic mechanism where O-carbamoylserine competes for the glutamine-binding amidotransferase site but does not interact with the α-ketoglutarate or NADPH binding sites [1]. By contrast, L-glutamate acts as a competitive inhibitor with L-glutamine but as a noncompetitive inhibitor with α-ketoglutarate, and oxalylglycine shows competitive inhibition vs. α-ketoglutarate but noncompetitive inhibition vs. L-glutamine [1]. This distinct inhibition signature means O-carbamoylserine can selectively probe the glutamine amidotransferase subsite without perturbing the α-keto acid or nucleotide binding domains.

Glutamate Synthase
Class-level
Competitive inhibitor vs. glutamine site
Supports amidotransferase site probing without mixed inhibition complexity
E. coli NADPH-glutamate synthase; Rendina & Orme-Johnson 1978; Ki not reported
glutamate synthase competitive inhibitor L-glutamine binding site Escherichia coli kinetic mechanism

Tissue-Selective Modulation of Glutamine Utilization: Differential Effect on Normal vs. Neoplastic Cells

In a study examining the effect of glutamine analogs on amino acid incorporation into protein across multiple normal and neoplastic cell types, O-carbamylserine exhibited a striking tissue-selective profile [1]. The compound inhibited utilization of trace concentrations of glutamine-¹⁴C in protein formation by normal tissues (spleen, reticulocytes, and bone marrow), but paradoxically stimulated glutamine utilization in Ehrlich carcinoma, Leukemia L4946, and 6C3HED and C3HSX lymphomas [1]. This bidirectional effect was interpreted as reflecting a balance of competing reactions for glutamine utilization in tumor tissues and was not observed with other glutamine antagonists tested in the same study (methionine sulfoximine, δ-hydroxylysine, γ-glutamylhydrazide) [1].

Tissue Selectivity
Context-dependent
Opposite directional effects on normal vs. tumor cell protein synthesis
Supports differential glutamine metabolism interpretation; not observed with other antagonists
Abstract-level data; Rabinovitz et al. 1959; requires validation in defined models
glutamine metabolism tumor metabolism protein synthesis tissue selectivity metabolic antagonist

High-Confidence Application Scenarios for O-Carbamoyl-L-serine Based on Verified Differential Evidence


Stat3 SH2 Domain Inhibitor Design: Glutamine Bioisostere with Quantified Affinity Retention

O-Carbamoyl-L-serine is the preferred glutamine surrogate for phosphopeptide inhibitors targeting the Stat3 SH2 domain pY+3 position. In fluorescence polarization assays, its incorporation preserves binding affinity within ~2.75-fold of the native glutamine residue (IC₅₀ = 379 nM vs. 138 nM for Gln), whereas O-carbamoylthreonine causes a >6-fold affinity loss (IC₅₀ = 850 nM) [1]. This quantitative performance gap justifies selecting O-carbamoylserine for any Stat3 inhibitor lead series where the glutamine residue must be replaced to confer metabolic stability or protease resistance while maintaining target engagement.

Glutamine Antagonism Studies Requiring Competitive, Reversible Inhibition

When experimental designs demand a glutamine antagonist whose effects can be titrated or rescued by exogenous L-glutamine, O-carbamoyl-L-serine is the uniquely suitable choice among serine-derived glutamine analogs. Unlike S-carbamyl-L-cysteine and azaserine—which are not competitively reversed by glutamine—O-carbamoylserine's growth-inhibitory and enzyme-synthesis-inhibitory effects are specifically overcome by L-glutamine in both Streptococcus lactis and Lactobacillus arabinosus models, confirming a genuine, reversible competition at the glutamine recognition site [2]. This property is essential for target validation studies where reversible pharmacology is required.

Enzymatic Probe for O-Carbamoyl-L-serine Ammonia-Lyase (EC 4.3.1.13) Activity

O-Carbamoyl-L-serine is the cognate and essentially exclusive substrate for the dedicated lyase EC 4.3.1.13, with Km = 17 mM. The purified enzyme shows no detectable turnover of L-serine, L-threonine, L-cysteine, L-homoserine, O-phospho-L-serine, or L-alanine, and only 10% relative activity toward S-carbamoyl-L-cysteine [3]. This substrate orthogonality makes O-carbamoyl-L-serine the definitive reagent for assaying EC 4.3.1.13 activity in tissue homogenates without interference from related transaminases or deaminases. Researchers studying nitrogen metabolism, pyridoxal phosphate-dependent lyases, or the intersection of serine and pyruvate metabolism should procure this specific compound with confidence that no alternative substrate can substitute.

Stereochemistry-Dependent Target Engagement: L- vs. D-Enantiomer Selectivity Controls

O-Carbamoyl-L-serine (L-enantiomer) and O-carbamoyl-D-serine (D-enantiomer) represent a rare case of complete functional orthogonality between enantiomers: the L-form engages glutamine binding sites (glutaminase, glutamate synthase, Stat3 SH2 domain), while the D-form targets the bacterial alanine racemase (Ki = 0.48 mM) as a D-alanine mimic [4][5]. Any experimental program investigating glutamine metabolism, glutamine-dependent signaling, or glutamine amidotransferase mechanisms must specify the L-enantiomer (CAS 2105-23-9); procurement of the D-enantiomer will yield data reflecting D-alanine pathway interference rather than glutamine antagonism, and vice versa. This stereochemical gatekeeping should be explicitly documented in procurement specifications.

Application
Selection Property
Validation Focus
Stat3 SH2 domain inhibitor design
Glutamine-mimetic affinity retention
SH2 domain binding assay comparison
Glutamine antagonism studies
Competitive, reversible glutamine antagonism
Reversal specificity in growth models
EC 4.3.1.13 lyase activity assays
Exclusive substrate orthogonality
Substrate specificity against amino acid analogs
Enantiomer target engagement studies
L-/D-enantiomer functional divergence
Target-specific assay confirmation
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